

L-364,918 (Devazepide): A Comparative Guide to its GPCR Selectivity Profile

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Compound of Interest

Compound Name:	L-364918
CAS No.:	122211-31-8
Cat. No.:	B1673718

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of L-364,918, a potent and selective antagonist of the Cholecystokinin Type 1 Receptor (CCK1R). The data presented herein is intended to assist researchers in evaluating the suitability of L-364,918 for their studies and to provide a framework for understanding its potential on- and off-target effects.

Executive Summary

L-364,918, also known as Devazepide, is a non-peptide benzodiazepine derivative that demonstrates high affinity and marked selectivity for the CCK1 receptor over the CCK2 receptor and other G-protein coupled receptors (GPCRs). Its primary mechanism of action involves the competitive inhibition of cholecystokinin (CCK) binding to the CCK1 receptor, thereby blocking its downstream signaling cascades. This high selectivity makes L-364,918 a valuable pharmacological tool for investigating the physiological roles of the CCK1 receptor.

Selectivity Profile of L-364,918

The selectivity of L-364,918 has been characterized through radioligand binding assays, which measure the affinity of the compound for various receptors. The data clearly indicates a significantly higher affinity for the CCK1 receptor compared to other GPCRs.

Target Receptor	Ligand Affinity (Ki/IC50)	Species/Tissue	Reference
CCK1 Receptor (On-Target)	0.08 nM (Ki)	Not Specified	[1]
81 pM (IC50)	Rat Pancreas Membranes	[2]	
45 pM (IC50)	Bovine Gallbladder Membranes	[2]	
CCK2 Receptor	> 10,000 nM (Ki)	Not Specified	[1]
245 nM (IC50)	Guinea Pig Brain Membranes	[2]	
~800 nM (IC50)	Isolated Rat Stomach ECL Cells	[2]	
Dopamine D2 Receptor	5,200 nM (Ki)	Not Specified	[1]
Serotonin 5-HT2A Receptor	> 10,000 nM (Ki)	Not Specified	[1]

Note: Lower Ki and IC50 values indicate higher binding affinity.

Experimental Protocols

The determination of the binding affinity of L-364,918 for its target receptors is primarily achieved through competitive radioligand binding assays.

Radioligand Competitive Binding Assay

Objective: To determine the inhibition constant (Ki) of an unlabeled test compound (L-364,918) by measuring its ability to displace a radiolabeled ligand from its receptor.

General Procedure:

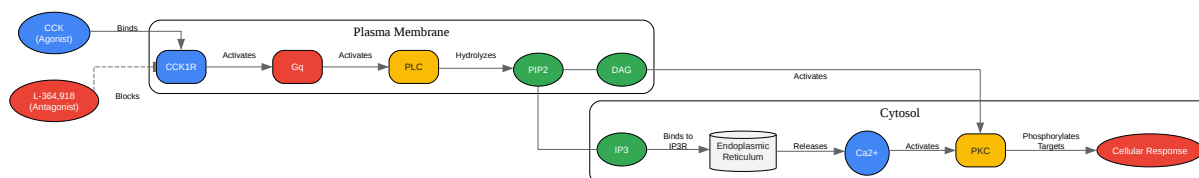
- **Membrane Preparation:** Cell membranes are prepared from tissues or cell lines endogenously or recombinantly expressing the target GPCR. This is typically achieved through homogenization and differential centrifugation to isolate the membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay.
- **Assay Setup:** The assay is performed in a multi-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CCK-8 for the CCK1 receptor), and varying concentrations of the unlabeled test compound (L-364,918).
- **Incubation:** The reaction mixture is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.
- **Separation of Bound and Free Ligand:** The incubation is terminated by rapid vacuum filtration through a glass fiber filter. This step separates the membrane-bound radioligand from the unbound radioligand, as the membranes are retained on the filter.
- **Washing:** The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- **Detection:** The radioactivity retained on the filters is quantified using a scintillation counter.
- **Data Analysis:** The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_d))$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Signaling Pathways and Experimental Workflow

CCK1 Receptor Signaling Pathway

The CCK1 receptor is primarily coupled to the G_q family of G-proteins. Upon activation by an agonist like CCK, the receptor facilitates the exchange of GDP for GTP on the Gα_q subunit. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca^{2+}). DAG, along with the increased intracellular Ca^{2+} , activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

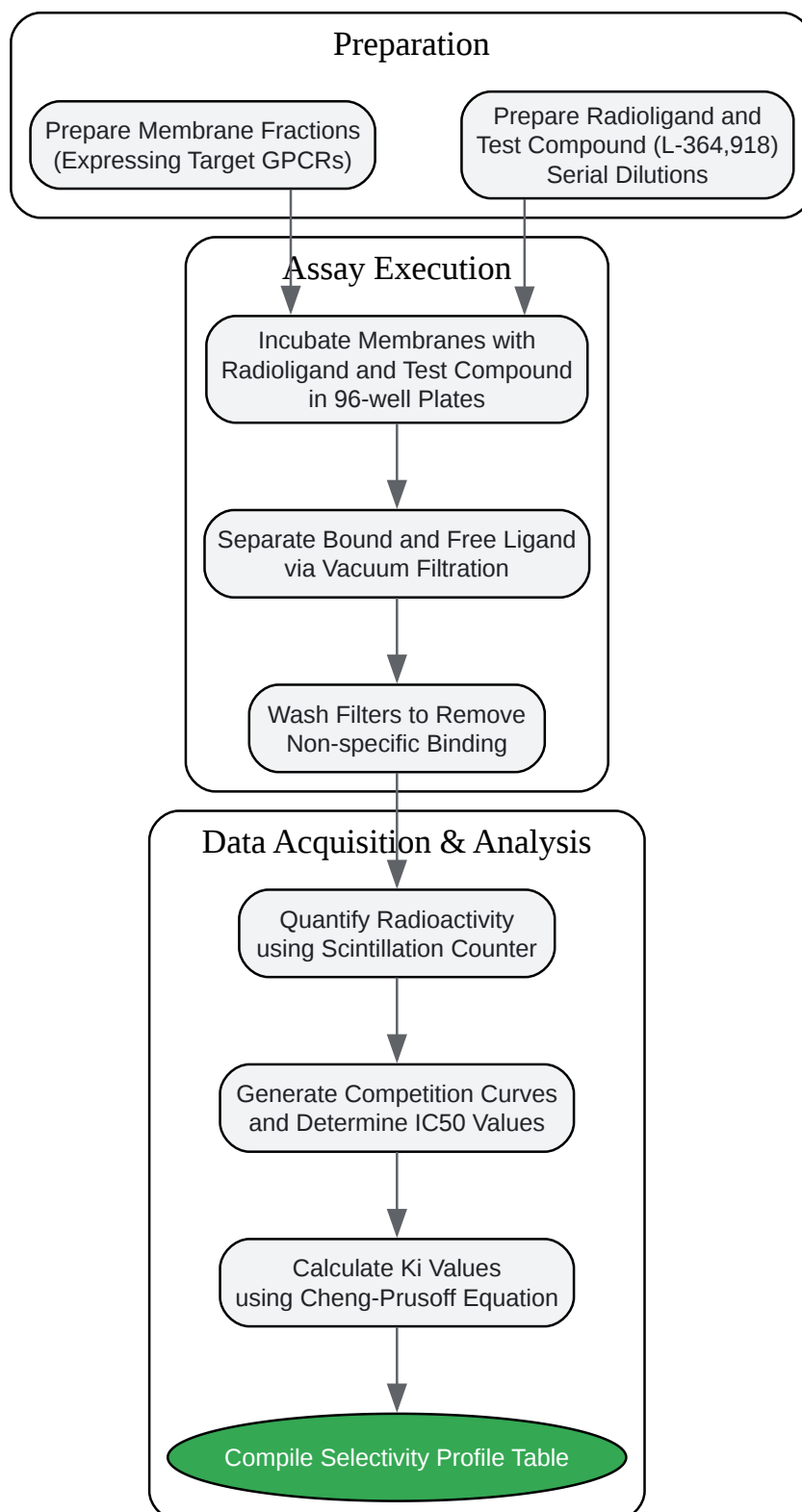


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Caption: CCK1 Receptor Signaling Pathway.

Experimental Workflow for GPCR Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a compound against a panel of GPCRs using radioligand binding assays.



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Caption: Experimental Workflow for GPCR Selectivity Profiling.

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References

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